molecular formula C6H11NO3 B3029602 2-(Acetylamino)butanoic acid CAS No. 7211-57-6

2-(Acetylamino)butanoic acid

Cat. No. B3029602
CAS RN: 7211-57-6
M. Wt: 145.16 g/mol
InChI Key: WZVZUKROCHDMDT-UHFFFAOYSA-N
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Description

2-(Acetylamino)butanoic acid is an alpha-amino acid . It is also known as 4-Acetamido-2-aminobutanoic acid .


Synthesis Analysis

Boronic acids, which are highly valuable building blocks in organic synthesis, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .


Molecular Structure Analysis

The molecular formula of 2-(Acetylamino)butanoic acid is C6H9NO3 . The InChI is InChI=1S/C6H9NO3/c1-3-5(6(9)10)7-4(2)8/h3H,1-2H3,(H,7,8)(H,9,10)/b5-3+ .


Chemical Reactions Analysis

Protodeboronation of alkyl boronic esters is a significant reaction involving boronic acids . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Acetylamino)butanoic acid is 143.14 g/mol . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 2 .

Scientific Research Applications

Future Directions

The future directions of research on 2-(Acetylamino)butanoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs .

Mechanism of Action

Target of Action

The primary target of 2-(Acetylamino)butanoic acid, also known as Acetylamino-Acetic Acid, is Glycine oxidase . This enzyme is found in organisms such as Bacillus subtilis . Glycine oxidase plays a crucial role in the metabolism of amino acids, particularly glycine, which is one of the simplest and most important amino acids in the human body.

Mode of Action

It is known to interact with its target, glycine oxidase, and potentially influence its activity . The compound may catalyze the FAD-dependent oxidative deamination of various amines and D-amino acids to yield the corresponding alpha-keto acids, ammonia/amine, and hydrogen peroxide .

Biochemical Pathways

The biochemical pathways affected by 2-(Acetylamino)butanoic acid are likely related to the metabolism of amino acids, given its interaction with Glycine oxidase . It may influence the conversion of glycine into other metabolites, affecting various downstream effects.

Pharmacokinetics

It’s worth noting that the compound’s polar ionic nature may present challenges for absorption and bioavailability .

Result of Action

Given its potential role in influencing the activity of Glycine oxidase, it may impact the metabolism of glycine and other amino acids, potentially affecting cellular processes that rely on these metabolites .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Acetylamino)butanoic acid. For instance, the compound’s stability may be affected by the presence of water, as boronic acids and their esters, which are structurally similar to 2-(Acetylamino)butanoic acid, are known to be only marginally stable in water . Furthermore, the compound’s efficacy may be influenced by factors such as pH and the presence of other substances that can interact with it .

properties

IUPAC Name

2-acetamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVZUKROCHDMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992835
Record name 2-[(1-Hydroxyethylidene)amino]butanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidobutanoic acid

CAS RN

7211-57-6, 34271-27-7, 7682-14-6
Record name 2-(Acetylamino)butanoic acid
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Record name NSC203440
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Record name 2-[(1-Hydroxyethylidene)amino]butanoic acid
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Record name (�±)-2-Acetamido-butyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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